Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-
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Overview
Description
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- is an organic compound characterized by a benzene ring substituted with a 4-bromophenylthio group and two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- typically involves the following steps:
Thioether Formation: The 4-bromophenylthio group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and thioether formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The bromine atom in the 4-bromophenylthio group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Thioether Formation: Thiol compounds and bases such as sodium hydroxide.
Substitution Reactions: Electrophiles like halogens or nucleophiles like hydroxide ions.
Major Products
Nitration: Introduction of nitro groups.
Thioether Formation: Formation of the 4-bromophenylthio group.
Substitution Reactions: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro groups enhance the compound’s reactivity by withdrawing electrons from the benzene ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-phenoxy-: Similar structure but with a phenoxy group instead of a thio group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but lacks the bromophenylthio substitution.
Properties
CAS No. |
60775-10-2 |
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Molecular Formula |
C12H7BrN2O4S |
Molecular Weight |
355.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7BrN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
WHHFOUDRELQPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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